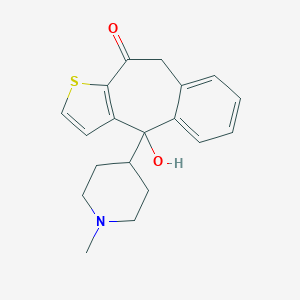

4-Hydroxy Ketotifen

Übersicht

Beschreibung

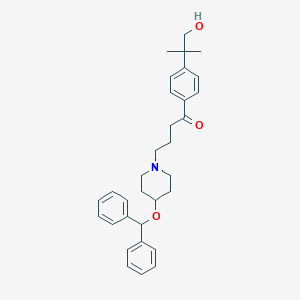

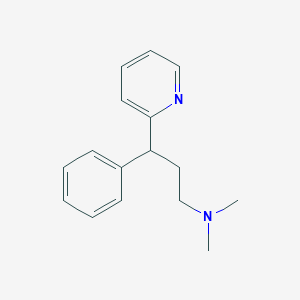

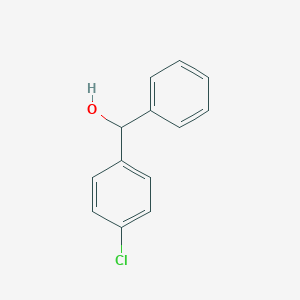

4-Hydroxy Ketotifen is an impurity of Ketotifen , which is a histamine H1 receptor blocker and mast cell stabilizer used to treat mild atopic asthma and allergic conjunctivitis . It’s also an intermediate in the synthesis of the 2-bromo derivative of Ketotifen .

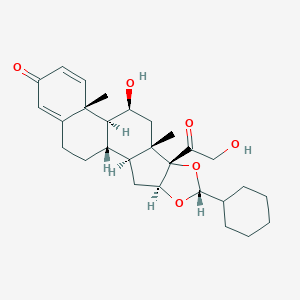

Molecular Structure Analysis

The 4-Hydroxy Ketotifen molecule contains a total of 47 bonds. There are 26 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, 1 ketone (aromatic), and 1 tertiary amine .

Wissenschaftliche Forschungsanwendungen

Fibrosis Prevention in Esophageal Injuries

A study by Yukselen et al. (2004) explored Ketotifen's efficacy in preventing stricture development after esophageal injuries in rats. Ketotifen, a mast cell stabilizer and histamine H1-receptor antagonist, showed promising results in reducing tissue hydroxyproline levels, histological damage, and stenosis index, suggesting its preventive effects on fibrosis in corrosive esophagitis.

Pediatric Mastocytosis Treatment

Kettelhut et al. (1989) conducted a double-blind, placebo-controlled, crossover trial comparing Ketotifen and hydroxyzine for treating pediatric mastocytosis. The study revealed that hydroxyzine reduced symptoms more effectively than Ketotifen, with the latter offering no significant advantage in treatment.

Extended Ocular Drug Delivery

Maulvi et al. (2016) researched extended release of Ketotifen from silica shell nanoparticle-laden hydrogel contact lenses. The study focused on overcoming limitations of Ketotifen eye drops, such as poor ocular bioavailability and poor patient compliance, by achieving prolonged drug release, thus enhancing its therapeutic efficacy.

Anti-Asthmatic and Allergic Properties

Grant et al. (1990) reviewed Ketotifen's pharmacodynamic and pharmacokinetic properties, highlighting its use in managing bronchial asthma and allergic disorders. The review detailed Ketotifen's ability to reduce respiratory symptoms and the need for additional antiasthmatic drugs, along with its antihistaminic and antianaphylactic properties, making it useful in treating allergic disorders.

Immunologic and Therapeutic Aspects

Craps (1985) examined immunologic and therapeutic aspects of Ketotifen, focusing on its asthma-prophylactic and antiallergic activities. The study underscored its effectiveness in long-term prophylaxis of bronchial asthma and treatment of allergic disorders such as rhinitis, conjunctivitis, and urticaria.

Trichinella Spiralis Infection Response

Doligalska (2000) studied the immune response to Trichinella spiralis larvae after Ketotifen treatment. The findings suggested that Ketotifen treatment slightly increased leukocyte and eosinophil numbers and IL-5 concentrations, indicating its impact on the immune response during nematode infections.

Lipoxygenase Inhibition

Saeed et al. (1988) explored Ketotifen's inhibition of arachidonate lipoxygenase, a key pathway in bronchial asthma. The study indicated Ketotifen's potential in reducing bronchial hyper-reactivity by inhibiting platelet-activating-factor-induced human platelet aggregation.

Metabolite Quantification

Julien-Larose et al. (1983) developed a method using gas chromatography mass spectrometry for quantifying Ketotifen and its metabolites in human plasma. This methodology aided in studying the kinetics of the drug in humans.

Contact Lens Drug Delivery

Soluri et al. (2012) investigated the uptake and delivery of Ketotifen by commercially available contact lenses, showing the potential for these lenses as an alternative drug delivery system for Ketotifen.

Eigenschaften

IUPAC Name |

2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPRFURMCOCGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483611 | |

| Record name | 4-Hydroxy Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Ketotifen | |

CAS RN |

126939-27-3 | |

| Record name | 4-Hydroxy Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)